Diethyl (2-fluorophenyl)phosphonate
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Overview
Description
Diethyl (2-fluorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-fluorophenyl ring. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2-fluorophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2-fluorobenzaldehyde under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and proceeds via a nucleophilic addition mechanism .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2-fluorophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The phosphonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl (2-fluorophenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (2-fluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphonate group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- Diethyl phosphonate
- Diethyl (2-chlorophenyl)phosphonate
- Diethyl (2-bromophenyl)phosphonate
Comparison: Diethyl (2-fluorophenyl)phosphonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its chloro and bromo counterparts .
Properties
Molecular Formula |
C10H14FO3P |
---|---|
Molecular Weight |
232.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-fluorobenzene |
InChI |
InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
GFWSJHRIKWJUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1F)OCC |
Origin of Product |
United States |
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